molecular formula C19H13N3OS B5619165 N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide

N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No. B5619165
M. Wt: 331.4 g/mol
InChI Key: BEQUGALOLADXBU-UHFFFAOYSA-N
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Description

N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as PTQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTQ belongs to the class of quinolinecarboxamides, which are known to exhibit a wide range of biological activities.

Future Directions

The future directions for the research and application of “N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide” are not available in the sources I searched .

Mechanism of Action

Target of Action

The primary target of CDS1_004912, also known as N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide, CBMicro_036656, DivK1c_005952, or Oprea1_875978, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis .

Mode of Action

The compound acts as an inhibitor of CDS1 . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

By inhibiting CDS1, the compound disrupts the conversion of phosphatidic acid to CDP-diacylglycerol, a key step in the production of phosphatidylinositol . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . The reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) .

Result of Action

The inhibition of CDS1 and the subsequent disruption of the phosphatidylinositol signaling pathway can lead to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, the compound could potentially suppress tumor growth .

properties

IUPAC Name

N-pyridin-3-yl-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-19(21-13-5-3-9-20-12-13)15-11-17(18-8-4-10-24-18)22-16-7-2-1-6-14(15)16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUGALOLADXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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